molecular formula C12H12ClNO2S2 B6540095 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1060246-15-2

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B6540095
CAS No.: 1060246-15-2
M. Wt: 301.8 g/mol
InChI Key: RZMZZXRTUDNDEN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+thiophen-3-ylmethanamineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{thiophen-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+thiophen-3-ylmethanamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins and enzymes.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
  • 1-(3-bromophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Comparison: 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the thiophen-3-ylmethyl group. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-12-3-1-2-10(6-12)9-18(15,16)14-7-11-4-5-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZZXRTUDNDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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